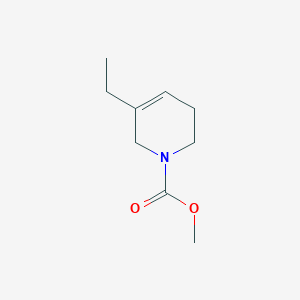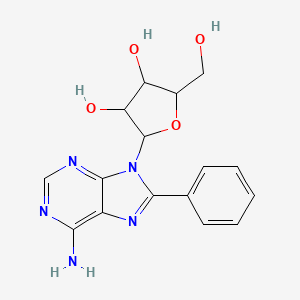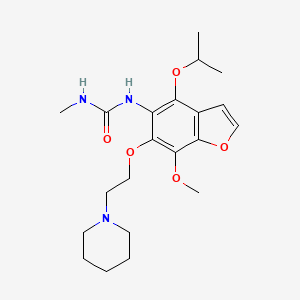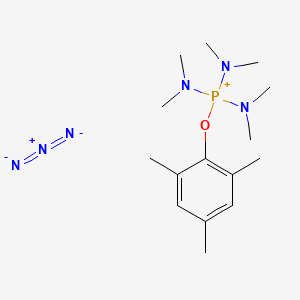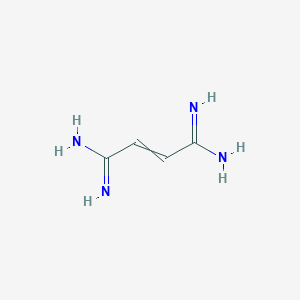
2-(1-Methylbutyl)-tetrahydro-2H-1,3-thiazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylbutyl)-tetrahydro-2H-1,3-thiazine hydrochloride is a chemical compound that belongs to the class of thiazines. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 1-methylbutyl group attached to the tetrahydro-2H-1,3-thiazine ring, and it is commonly found in its hydrochloride salt form.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylbutyl)-tetrahydro-2H-1,3-thiazine hydrochloride typically involves the reaction of 1-methylbutylamine with a thiazine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2-(1-Methylbutyl)-tetrahydro-2H-1,3-thiazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: More saturated thiazine derivatives.
Substitution: Various substituted thiazine compounds with different functional groups.
科学研究应用
2-(1-Methylbutyl)-tetrahydro-2H-1,3-thiazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 2-(1-Methylbutyl)-tetrahydro-2H-1,3-thiazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
相似化合物的比较
Similar Compounds
- 2-(1-Methylbutyl)-1,3-thiazine
- 2-(1-Methylbutyl)-1,3-thiazolidine
- 2-(1-Methylbutyl)-1,3-thiazole
Uniqueness
2-(1-Methylbutyl)-tetrahydro-2H-1,3-thiazine hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to other similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
79128-40-8 |
|---|---|
分子式 |
C9H20ClNS |
分子量 |
209.78 g/mol |
IUPAC 名称 |
2-pentan-2-yl-1,3-thiazinane;hydrochloride |
InChI |
InChI=1S/C9H19NS.ClH/c1-3-5-8(2)9-10-6-4-7-11-9;/h8-10H,3-7H2,1-2H3;1H |
InChI 键 |
SKPYIOWWWIOGGT-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C1NCCCS1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)

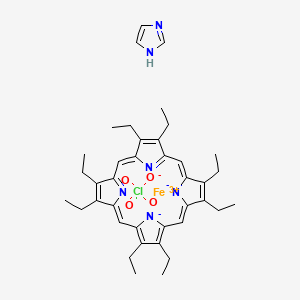
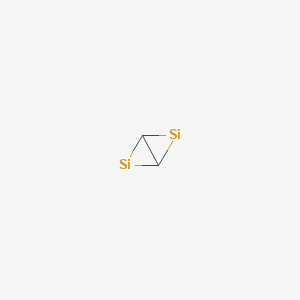
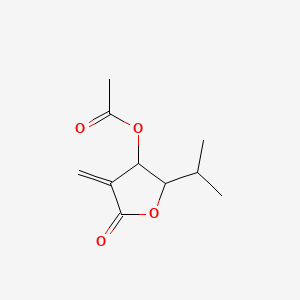
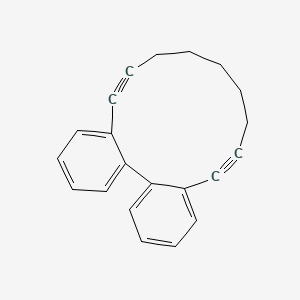
![1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one](/img/structure/B14451543.png)
